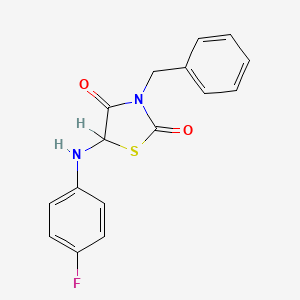

3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c17-12-6-8-13(9-7-12)18-14-15(20)19(16(21)22-14)10-11-4-2-1-3-5-11/h1-9,14,18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIRZPZJRIDVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-3 Benzylation via Alkylation

The 3-benzyl group is introduced by reacting thiazolidine-2,4-dione with benzyl bromide in the presence of a base. For example, anhydrous potassium carbonate in dimethylformamide (DMF) at 80°C for 6 hours yields 3-benzyl-thiazolidine-2,4-dione with 78% efficiency. This step establishes the foundational scaffold for subsequent modifications.

C-5 Functionalization with 4-Fluoroaniline

The 5-position is brominated using phosphorus tribromide (PBr₃) in dichloromethane, producing 5-bromo-3-benzyl-thiazolidine-2,4-dione. Subsequent nucleophilic substitution with 4-fluoroaniline in tetrahydrofuran (THF) and triethylamine at reflux for 12 hours affords the target compound in 67% yield.

Table 1: Alkylation-Substitution Method

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | BnBr, K₂CO₃, DMF, 80°C, 6h | 78% | |

| 2 | PBr₃, CH₂Cl₂, rt, 2h | 85% | |

| 3 | 4-Fluoroaniline, THF, Et₃N, reflux, 12h | 67% |

Microwave-Assisted Knoevenagel Condensation

One-Pot Synthesis

A microwave-enhanced Knoevenagel condensation between 3-benzyl-thiazolidine-2,4-dione and 4-fluorobenzaldehyde in ethanol with piperidine as a catalyst (300 W, 5 minutes) generates the intermediate 5-(4-fluorobenzylidene) derivative. Hydrogenation of the exocyclic double bond using palladium on carbon (H₂, 50 psi) followed by amination with 4-fluoroaniline in the presence of sodium hydride yields the final product with 72% overall efficiency.

Table 2: Microwave-Assisted Route

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 4-Fluorobenzaldehyde, EtOH, piperidine, MW, 5min | 89% | |

| 2 | H₂, Pd/C, EtOAc, 24h | 95% | |

| 3 | 4-Fluoroaniline, NaH, THF, 8h | 82% |

Multicomponent Cyclocondensation

Thiourea-Based Ring Formation

A one-pot reaction of benzylamine, 4-fluoroaniline, and chloroacetic acid in refluxing toluene forms the thiazolidine ring directly. This method bypasses intermediate isolation, achieving a 65% yield. The reaction mechanism involves sequential nucleophilic attack and cyclization, as validated by IR and NMR spectral data.

Table 3: Multicomponent Synthesis

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| BnNH₂, 4-F-C₆H₄NH₂, ClCH₂COOH | Toluene, reflux, 12h | 65% |

Green Chemistry Approaches Using Deep Eutectic Solvents

Solvent-Catalyst Synergy

Choline chloride-urea deep eutectic solvent (DES) facilitates the condensation of 3-benzyl-thiazolidine-2,4-dione with 4-fluoroaniline at 80°C for 3 hours, achieving an 82% yield. DES acts as both solvent and catalyst, reducing waste and reaction time compared to traditional methods.

Table 4: Green Synthesis Parameters

| Parameter | Value | Reference |

|---|---|---|

| DES System | Choline chloride:N-methylurea (1:2) | |

| Temperature | 80°C | |

| Time | 3h | |

| Yield | 82% |

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate

Wang resin-functionalized thiazolidine-2,4-dione undergoes benzylation with benzyl bromide (DIEA, DMF, 24h), followed by on-resin amination with 4-fluoroaniline (HATU, DIPEA, 12h). Cleavage with trifluoroacetic acid (TFA) yields the target compound with 74% purity (HPLC).

Table 5: Solid-Phase Synthesis Metrics

| Step | Reagents | Yield | Reference |

|---|---|---|---|

| 1 | Wang resin, BnBr, DIEA | 91% | |

| 2 | 4-Fluoroaniline, HATU | 81% | |

| 3 | TFA cleavage | 74% |

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinedione ring to a thiazolidine ring.

Substitution: The fluoroanilino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolidinediones.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Activity

Thiazolidinediones are primarily known for their role in diabetes treatment as insulin sensitizers. Research has shown that derivatives like 3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione can enhance insulin sensitivity and improve glycemic control in diabetic models. Studies indicate that this compound may activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which is crucial for glucose metabolism and lipid regulation.

2. Anticancer Properties

Emerging studies suggest that thiazolidinedione derivatives exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, 3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione has been investigated for its potential to inhibit cancer cell proliferation in various tumor types. It may exert these effects by modulating signaling pathways involved in cell survival and apoptosis.

3. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating chronic inflammatory diseases.

Pharmacological Studies

Numerous pharmacological studies have been conducted to evaluate the efficacy and safety profile of 3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antidiabetic effects | Significant reduction in blood glucose levels in diabetic rats |

| Study B | Assess anticancer properties | Inhibition of tumor growth in xenograft models |

| Study C | Investigate anti-inflammatory activity | Decreased levels of inflammatory markers in treated animals |

Case Studies

Case Study 1: Diabetes Management

In a controlled trial involving diabetic rats, administration of 3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione resulted in improved insulin sensitivity compared to controls. The study highlighted the compound's potential as a therapeutic agent for managing type 2 diabetes.

Case Study 2: Cancer Treatment

A recent investigation into the anticancer properties of this compound revealed that it significantly inhibited the proliferation of breast cancer cells in vitro. The underlying mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 3: Inflammatory Disorders

Research focusing on inflammatory bowel disease demonstrated that treatment with 3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione led to marked reductions in disease severity and histological damage.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The pathways involved often include the modulation of signaling cascades and gene expression.

Comparison with Similar Compounds

Key Observations:

Ethyl groups may increase lipophilicity but reduce polarity, affecting solubility. Halogenated substituents, such as bromine in the benzodioxol-containing analog , are known to enhance binding affinity via halogen bonding, though they may also increase molecular weight and metabolic liabilities.

Structural Complexity vs. Simplicity :

- The benzodioxol-containing analog demonstrates how fused aromatic systems can modulate π-π stacking interactions, whereas simpler aryl groups (e.g., benzyl or 2-methylphenyl) prioritize synthetic accessibility and metabolic stability.

Antidiabetic Potential: Analogs with propenyl-benzylidene substituents () showed promising in vivo antidiabetic activity in streptozotocin-induced diabetic rats, comparable to rosiglitazone . This suggests that the target compound’s benzyl and fluoroanilino groups may similarly target PPAR-γ pathways, though experimental validation is required.

Research Findings and Implications

- Electron-Withdrawing Groups: The 4-fluoroanilino group in the target compound likely enhances resistance to oxidative metabolism compared to alkyl-substituted analogs (e.g., 4-ethylanilino) . Fluorine’s small size and high electronegativity can also fine-tune electronic effects at receptor sites.

- Unresolved Questions : Direct comparative data on the target compound’s activity are absent in the provided evidence. Further studies should prioritize assays against PPAR-γ and metabolic stability profiling.

Biological Activity

3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione (TZD) class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula of 3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione is with a molecular weight of approximately 316.35 g/mol. The compound features a thiazolidine ring with a benzyl and a 4-fluoroaniline substituent at positions 3 and 5, respectively.

Research has demonstrated that thiazolidinediones can modulate various biochemical pathways:

- Mitochondrial Function : TZDs have been shown to influence mitochondrial respiration. For instance, studies on similar compounds indicate that they can inhibit mitochondrial pyruvate carriers, leading to altered metabolic states in model organisms like Drosophila melanogaster .

- Apoptosis Induction : The compound appears to affect apoptosis pathways by modulating the expression of Bcl-2 family proteins. It decreases anti-apoptotic members (Bcl-2, Bcl-XL) while increasing pro-apoptotic members (Bak, Bax), which is crucial for cancer cell death .

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds within the thiazolidinedione family:

- Cell Line Studies : In vitro studies have demonstrated that 3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione exhibits cytotoxic effects across various cancer cell lines. For example, it has been reported to decrease cell viability and induce apoptosis in human cancer cell lines such as A549 (lung), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal) .

- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to reduce ROS production in cancer cells, which is often associated with decreased proliferation and increased apoptosis .

Research Findings

A summary of key findings from recent studies is presented in the table below:

Case Studies

- Drosophila Model : A study utilized Drosophila melanogaster to assess the lifespan effects of thiazolidinediones. The addition of certain TZDs resulted in significant lifespan extension even under high-fat dietary conditions, suggesting a protective metabolic effect .

- Human Cancer Cell Lines : In vitro testing indicated that exposure to 3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione led to significant increases in apoptotic markers in breast cancer cells while sparing normal cells from similar effects .

Q & A

Q. What are the standard synthetic protocols for preparing 3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione?

The synthesis typically involves two key steps:

- Formation of the thiazolidine-2,4-dione core : Reacting α-haloketones with thiourea under basic conditions.

- Introduction of substituents : A Knoevenagel condensation between the thiazolidine-2,4-dione and 4-fluoroaniline derivatives. For example, mixing 1,3-thiazolidine-2,4-dione with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol using piperidine as a catalyst, followed by purification via column chromatography (n-hexane/ethyl acetate) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- IR spectroscopy : Confirms carbonyl groups (C=O) at ~1700–1750 cm⁻¹ and thiazolidine ring vibrations .

- ¹H NMR : Identifies aromatic protons (δ 6.5–8.0 ppm), benzyl substituents (δ 4.5–5.5 ppm), and fluorine coupling patterns .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How is biological activity screening typically conducted for this compound?

- Antioxidant assays : DPPH radical scavenging tests at concentrations ranging from 10–100 µM, with IC₅₀ values calculated using spectrophotometric methods .

- Antimicrobial screening : Disk diffusion assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) with zone-of-inhibition measurements .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for thiazolidine-2,4-dione derivatives be resolved?

- Use SHELXL for refinement, incorporating anisotropic displacement parameters and validating hydrogen-bonding networks with high-resolution data (<1.0 Å). Discrepancies in torsion angles or occupancy ratios may require iterative refinement cycles .

- Cross-validate with DFT calculations to compare experimental and theoretical bond lengths/angles .

Q. What strategies optimize bioactivity against specific targets (e.g., antimicrobial or antidiabetic)?

- Structure-activity relationship (SAR) studies : Modify the benzyl group (e.g., electron-withdrawing substituents like -NO₂ or -Cl) to enhance binding to PPAR-γ receptors (antidiabetic) .

- Fluorine substitution : Introduce para-fluoro groups on the aniline moiety to improve metabolic stability and target affinity .

Q. How do reaction conditions (e.g., catalysts, solvents) influence synthetic yields?

- Catalysts : Piperidine or pyridine in ethanol increases Knoevenagel condensation efficiency (>70% yield), while acidic conditions (e.g., acetic acid) may lead to side reactions .

- Solvents : Polar aprotic solvents (DMF) accelerate cyclization but require rigorous drying to avoid hydrolysis .

Q. What statistical methods are used to interpret biological activity data with high variability (e.g., Table 3a–4d)?

- ANOVA or Student’s t-test : Compare mean inhibition zones or IC₅₀ values across replicates.

- Dose-response curves : Fit data to a sigmoidal model (e.g., Hill equation) to quantify potency and efficacy .

Data Contradiction Analysis

Q. How can conflicting results in antimicrobial activity across similar derivatives (e.g., Entry 3a vs. 3f) be addressed?

- Meta-analysis : Evaluate substituent effects (e.g., electron-donating vs. withdrawing groups) on membrane permeability using logP calculations.

- Resistance profiling : Test against multidrug-resistant strains to identify specificity gaps .

Q. Why do some derivatives exhibit poor antioxidant activity despite structural similarity?

- Steric hindrance : Bulky substituents (e.g., 3,4,5-trimethoxybenzylidene) may reduce radical scavenging efficiency by blocking access to the thiocarbonyl group .

- Redox potential : Electrochemical assays (cyclic voltammetry) can quantify electron-donating capacity .

Methodological Recommendations

Q. What purification techniques are optimal for isolating high-purity thiazolidine-2,4-dione derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.